
1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile
Descripción general
Descripción
1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile (DCPC) is an organic compound with a diverse range of applications in the scientific research field. It is a cyclic compound containing two chlorine atoms and a nitrogen atom as a part of its structure. DCPC is a useful reagent for the synthesis of various organic compounds and is also used in the synthesis of pharmaceuticals. It has been studied for its potential use in the treatment of various diseases and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile has been studied for its potential use in the scientific research field. It has been found to be useful in the synthesis of various organic compounds, such as pharmaceuticals and other compounds used in drug discovery. It has also been studied as a potential catalyst for various organic reactions, such as the oxidation of organic compounds. Additionally, it has been used in the synthesis of polymers and other materials.
Mecanismo De Acción
1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile is believed to act as an electron donor in the reaction of 2,6-dichloropyridine with cyclobutanecarbonitrile. This is due to the presence of the chlorine atoms in the molecule, which act as electron-withdrawing groups. This allows for the electron-rich nitrogen atom to donate electrons to the reaction, facilitating the formation of the desired product.
Biochemical and Physiological Effects
1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, including E. coli and Salmonella. It has also been found to have anti-inflammatory and anti-cancer activities. Additionally, it has been found to have antioxidant and neuroprotective effects, as well as the ability to reduce the toxicity of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile in lab experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive reagent and is easy to synthesize. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is also a toxic compound and should be used with caution in the laboratory.
Direcciones Futuras
There are a number of potential future directions for the use of 1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile. One potential application is in the development of new drugs and treatments for various diseases. Additionally, it could be used in the development of new materials and polymers. Furthermore, it could be used in the development of new catalysts for organic reactions. Finally, it could be used in the development of new diagnostic tools for the detection of various diseases.
Propiedades
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c11-8-4-7(5-9(12)14-8)10(6-13)2-1-3-10/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSZEYYMPITFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=NC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


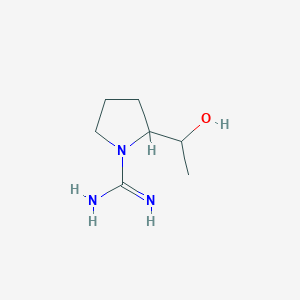
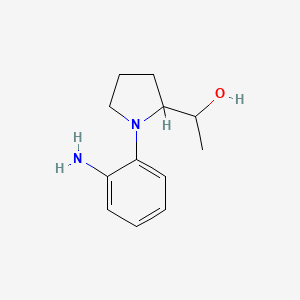


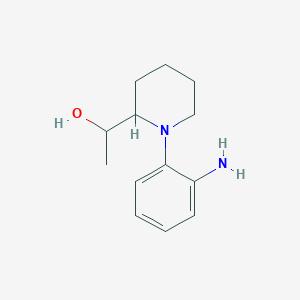
![7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477773.png)
![3-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477776.png)
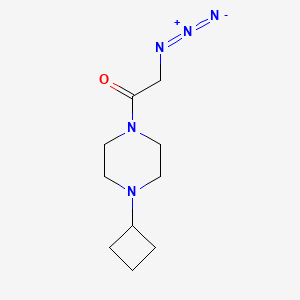

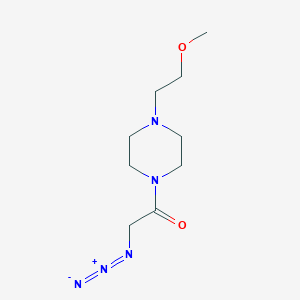
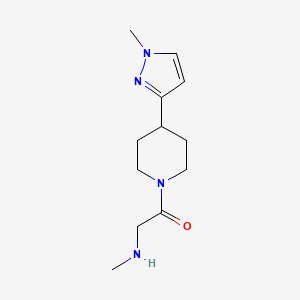
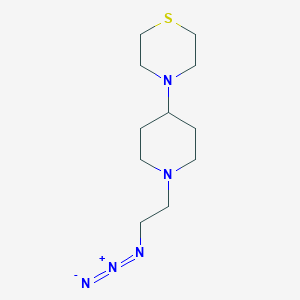
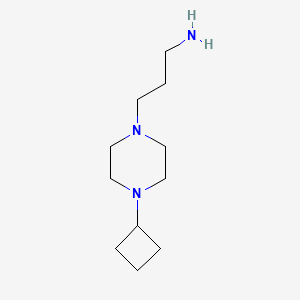
![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477787.png)